REACTION_SMILES
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[CH3:12][O:13][CH2:14][CH2:15][O:16][CH3:17].[CH3:1][n:2]1[c:3]([N+:9](=[O:10])[O-:11])[n:4][cH:5][c:6]1[CH:7]=[CH2:8].[CH3:24][CH2:25][O:26][C:27](=[O:28])[CH3:29].[O:19]=[Os:20](=[O:21])(=[O:22])=[O:23].[OH2:18]>>[CH3:1][n:2]1[c:3]([N+:9](=[O:10])[O-:11])[n:4][cH:5][c:6]1[CH:7]=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1cnc([N+](=O)[O-])n1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Os](=O)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cn1c(C=O)cnc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |